2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzenesulfonamide core substituted with methoxy, dimethyl, and oxazolyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 5-methyl-1,2-oxazole-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4,5-dimethylbenzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to the presence of both methoxy and oxazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-8-5-11(18-4)12(6-9(8)2)20(16,17)15-13-7-10(3)19-14-13/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXORNZFQLWVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NOC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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